Amylocaine hydrochloride

Vue d'ensemble

Description

Amylocaine hydrochloride is a local and topical anaesthetic agent . It was the world’s first synthetic and non-addictive local anesthetic, synthesized and patented under the name Forneaucaine by Ernest Fourneau at the Pasteur Institute in 1903 . It was most widely used for spinal anesthesia .

Synthesis Analysis

Amylocaine hydrochloride can be prepared synthetically through a series of chemical reactions . The synthesis typically begins with the acetylation of 2-diethylaminoethyl alcohol . The acetylated product is then reacted with 2,6-dimethylaniline . The resulting tertiary amine compound is then quaternized by treatment with hydrochloric acid (HCl), resulting in the formation of amylocaine hydrochloride .Molecular Structure Analysis

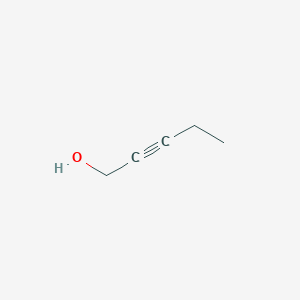

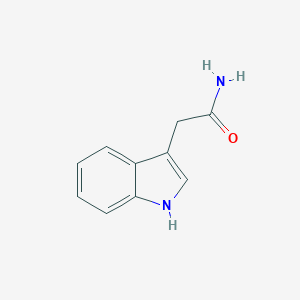

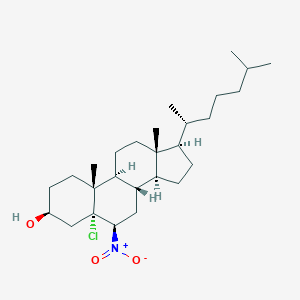

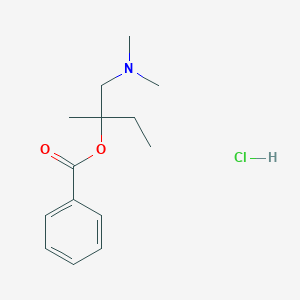

The molecular formula of Amylocaine hydrochloride is C14H22ClNO2 . The IUPAC name is [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride . The molecular weight is 271.78 g/mol .Chemical Reactions Analysis

Amylocaine hydrochloride can be prepared through a series of chemical reactions, including acetylation, reaction with 2,6-dimethylaniline, and quaternization with Hydrochloric Acid .Physical And Chemical Properties Analysis

Amylocaine hydrochloride is a white or off-white crystalline powder . It is soluble in water and slightly soluble in ethanol . It has a melting point of approximately 175-177°C and decomposes before boiling . The pH of a 1% aqueous solution is approximately 4.5-6.5 .Applications De Recherche Scientifique

Stomatology

Amylocaine hydrochloride: is primarily utilized in stomatology for its local anesthetic properties. It acts on nerve endings or around nerve trunks, blocking the generation and conduction of sensory nerve impulses . This temporary blockade of pain sensation is particularly useful during dental procedures, allowing for pain-free interventions.

Ophthalmology

In ophthalmology, local anesthetics like Amylocaine hydrochloride are used to temporarily relieve pain during eye-related surgeries and treatments . The compound’s ability to inhibit sodium ion channels on the nerve membrane makes it suitable for delicate procedures in the eye.

Gynecology

Amylocaine hydrochloride has been used in gynecological procedures for local anesthesia. Its application provides a pain-free experience during minor surgical interventions and has been a part of the anesthetic regimen in this field for many years .

Surgery

The use of Amylocaine hydrochloride extends to general surgery, where it is applied for local anesthesia. Its role in blocking nerve impulses makes it a valuable agent for creating a localized numbing effect, facilitating various surgical procedures without general anesthesia .

Pain Relief

Amylocaine hydrochloride is effective in managing pain, especially in cases of localized neuropathic pain. Topical application of this compound can provide significant relief from pain by inhibiting the conduction of pain signals at the site of application .

Spinal Anesthesia

Historically, Amylocaine hydrochloride was one of the first synthetic local anesthetics used for spinal anesthesia. It played a crucial role in the development of anesthetic techniques for surgeries requiring numbness below the waist, particularly in obstetrics for Cesarean sections .

Mécanisme D'action

Target of Action

Amylocaine hydrochloride, like other local anesthetics, primarily targets voltage-gated sodium channels located in the excitable membranes of various sensory receptors . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are essential for transmitting signals across the nervous system.

Mode of Action

Amylocaine hydrochloride acts by binding to and blocking these voltage-gated sodium channels . Once blocked, the influx of sodium across the channels and membrane is inhibited . This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the propagation of the action potential along the nerve fiber .

Biochemical Pathways

The primary biochemical pathway affected by amylocaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium channels, amylocaine hydrochloride disrupts the normal flow of sodium ions, which is necessary for the initiation and propagation of action potentials . This disruption effectively blocks the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.

Pharmacokinetics

As a local anesthetic, it is known to be administered topically or by injection, most widely used for spinal anesthesia . The drug’s bioavailability, metabolism, and excretion would depend on several factors, including the route of administration, the dosage, and the patient’s physiological condition.

Result of Action

The primary result of amylocaine hydrochloride’s action is the temporary loss of sensation in the area of application, including the loss of pain sensation . This makes it useful in procedures requiring local anesthesia. It was most commonly indicated for spinal anesthesia .

Action Environment

The action, efficacy, and stability of amylocaine hydrochloride can be influenced by various environmental factors These may include the pH of the tissue at the site of administration, the presence of other drugs, and the patient’s physiological state.

Orientations Futures

Amylocaine was most widely used for spinal anesthesia, but the development and clinical use of newer, more effective, and even safer local anesthetics like lidocaine, bupivicaine, and prilocaine in the 1940s and 1950s superseded and made the use of amylocaine obsolete . Future research may focus on developing more efficient techniques to administer dental local anesthesia .

Propriétés

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXNWFCHTZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

644-26-8 (Parent) | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045320 | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

532-59-2 | |

| Record name | Amyleine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does amylocaine hydrochloride function as a local anesthetic?

A: Amylocaine hydrochloride, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve cells [, ]. This prevents the transmission of pain signals along nerve fibers to the brain. The exact mechanism involves binding to specific sites on these channels, effectively inhibiting the influx of sodium ions required for nerve impulse propagation.

Q2: Has any research explored the degradation of amylocaine hydrochloride?

A: Yes, a study investigated the oxidation of amylocaine hydrochloride by chloramine-B in an acidic environment . This research focused on understanding the kinetics and mechanism of this reaction. The findings contribute valuable information about the stability of the compound under specific conditions, which is crucial for its formulation and storage.

Q3: Are there specific analytical techniques used to quantify amylocaine hydrochloride?

A: Absolutely. Researchers have developed and validated several methods to quantify amylocaine hydrochloride in various forms, including bulk and dosage forms . These methods include:

- Derivative Ratio Spectrophotometry: This technique allows for the determination of amylocaine hydrochloride even in the presence of degradation products and other additives .

- Spectro-densitometry: This method enables the separation of amylocaine hydrochloride from its degradation products and other compounds before quantification .

- High-Performance Liquid Chromatography (HPLC): This versatile technique provides a robust way to separate and quantify amylocaine hydrochloride in complex mixtures .

Q4: Have there been any reported adverse effects associated with amylocaine hydrochloride use?

A: While generally considered safe for its intended use, some cases of adverse reactions have been reported. For instance, a study documented ocular complications in patients who used a topical preparation containing amylocaine hydrochloride along with methylene blue and naphazoline . Furthermore, historical data highlights cases of nervous system complications following the use of amylocaine hydrochloride for spinal anesthesia . These reports underscore the importance of careful administration and monitoring for potential adverse events.

Q5: Are there any known allergies or sensitivities related to amylocaine hydrochloride?

A: Research has identified individuals exhibiting allergic reactions to various local anesthetics, including amylocaine hydrochloride . This emphasizes the need for thorough medical history assessments before administering the drug to rule out potential hypersensitivity.

Q6: What is the significance of studying the chemical kinetics of amylocaine hydrochloride degradation?

A: Understanding the kinetics of how amylocaine hydrochloride breaks down, particularly its oxidation by substances like chloramine-B, is vital for several reasons . It allows researchers to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.